molecular formula C9H6ClIN2 B13250624 8-Chloro-6-iodoquinolin-3-amine

8-Chloro-6-iodoquinolin-3-amine

Cat. No.: B13250624
M. Wt: 304.51 g/mol
InChI Key: FEQXQCQOXQJSQD-UHFFFAOYSA-N
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Description

8-Chloro-6-iodoquinolin-3-amine is a chemical compound with the molecular formula C₉H₆ClIN₂ and a molecular weight of 304.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-iodoquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to obtain aminoquinoline . The specific steps for this compound would involve:

    Nitration: Quinoline is nitrated to produce a mixture of 5- and 8-nitroquinoline derivatives.

    Separation: The nitro derivatives are separated by distillation and sublimation.

    Reduction: The 8-nitro derivative is reduced using tin powder and hydrochloric acid to yield 8-aminoquinoline.

    Halogenation: The aminoquinoline is then subjected to halogenation reactions to introduce the chloro and iodo substituents.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions and green chemistry protocols to ensure high yields and purity while minimizing environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-iodoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as tin powder and hydrochloric acid.

    Substitution: Utilizing halogenating agents like N-chlorosuccinimide (NCS) and iodine.

    Coupling Reactions: Palladium catalysts and boron reagents in Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various halogenated quinoline derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

8-Chloro-6-iodoquinolin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-iodoquinolin-3-amine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its reactivity and potential as a lead compound in drug development.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

8-chloro-6-iodoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2

InChI Key

FEQXQCQOXQJSQD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1I)Cl)N

Origin of Product

United States

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